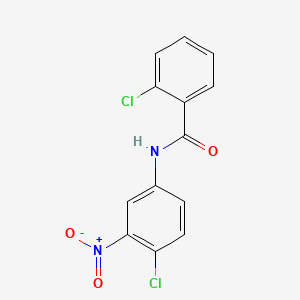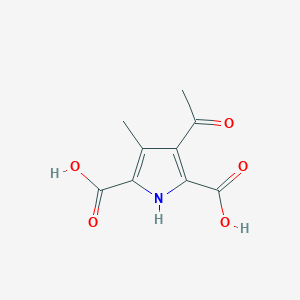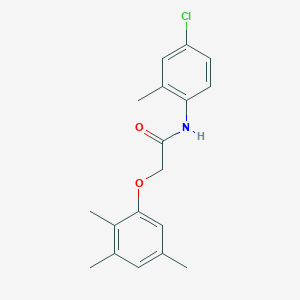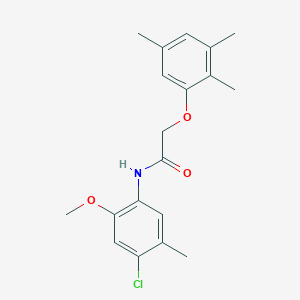
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
Mecanismo De Acción
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in CK2 activity. The inhibition of CK2 by 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to have a variety of effects on cellular processes, including the induction of apoptosis and the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2 activity, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells and to inhibit cell migration and invasion. 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is its potency as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide also has some limitations for lab experiments. For example, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors that can be used to study the role of this enzyme in more detail. Another area of interest is the use of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors as potential cancer therapeutics. Finally, there is also interest in using 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors as tools for studying the role of CK2 in other biological processes, such as inflammation and infection.
Conclusion:
In conclusion, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is a valuable tool for studying the role of CK2 in various biological processes. It is a potent inhibitor of CK2 that has been shown to have a variety of biochemical and physiological effects. While 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has some limitations for lab experiments, it remains a valuable tool for researchers in many fields. With continued research, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors may have important applications in cancer therapeutics and other areas of medicine.
Métodos De Síntesis
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide can be synthesized by reacting 4-chloro-3-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide as a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been used extensively in scientific research to study the role of CK2 in various biological processes. CK2 is a ubiquitous protein kinase that is involved in many cellular functions, including cell proliferation, differentiation, and apoptosis. 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in these processes.
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-4-2-1-3-9(10)13(18)16-8-5-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIGQAPHKRNILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)

![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)


![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5831243.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)
![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
